molecular formula C12H16F3NO4 B1394010 tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate CAS No. 733757-79-4

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate

Cat. No.: B1394010
CAS No.: 733757-79-4
M. Wt: 295.25 g/mol
InChI Key: SLHNDMPEIUPCNG-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H16F3NO4. It is a piperidine derivative, characterized by the presence of a trifluoroacetyl group and a tert-butyl ester. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-(trifluoroacetyl)piperidine-1-carboxylate with an appropriate esterification reagent such as tert-butyl bromide. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate is used in scientific research for:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: It is used in the development of new drugs, particularly those targeting the central nervous system.

    Agrochemicals: This compound is used in the synthesis of pesticides and herbicides.

    Material Science: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate include:

  • tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

These compounds share similar structural features but differ in the position and nature of the substituents. The presence of the trifluoroacetyl group in this compound makes it unique in terms of its reactivity and applications .

Biological Activity

tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate (CAS Number: 733757-79-4) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆F₃NO₄
  • Molecular Weight : 295.26 g/mol
  • Melting Point : 44–46 °C
  • Purity : ≥95% .

The compound features a piperidine ring substituted with a trifluoroacetyl group and a tert-butyl ester, which may influence its biological interactions and solubility.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies have shown that compounds similar to tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine derivatives can act as inhibitors for various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy due to their role in regulating gene expression and inducing apoptosis in cancer cells .

Antitumor Activity

A study investigated the antitumor effects of piperidine derivatives, including those with trifluoroacetyl substitutions. Results demonstrated that these compounds could induce apoptosis in leukemic cell lines, suggesting a mechanism involving HDAC inhibition . The specific activity of this compound remains to be fully elucidated but is hypothesized to share similar pathways.

Structure-Activity Relationship (SAR)

Research has focused on the SAR of piperidine derivatives. Modifications in the substituents on the piperidine ring significantly affect biological activity. For example, the introduction of electron-withdrawing groups such as trifluoroacetyl enhances the potency against certain cancer cell lines .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
This compoundPotential HDAC inhibitor; Antitumor activity
Other piperidine derivativesVarying degrees of enzyme inhibition
Trifluoroacetyl analogsEnhanced cytotoxicity in cancer models

Toxicological Profile

The compound has been classified as an irritant based on safety data sheets. Precautions should be taken when handling it due to potential skin and eye irritation . Further toxicological evaluations are necessary to determine its safety profile for therapeutic use.

Properties

IUPAC Name

tert-butyl 4-oxo-3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-11(2,3)20-10(19)16-5-4-8(17)7(6-16)9(18)12(13,14)15/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHNDMPEIUPCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693140
Record name tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733757-79-4
Record name tert-Butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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